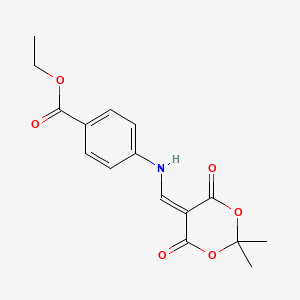

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate is an organic compound with the molecular formula C16H17NO6 . It has a molecular weight of 319.31 . The compound is typically stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO6/c1-4-21-13(18)10-5-7-11(8-6-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. For a detailed 3D structure, please refer to a chemical database or software that can interpret InChI codes.Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid . It has a molecular weight of 319.31 . The compound is typically stored in a dry environment at 2-8°C . No boiling point is provided .Applications De Recherche Scientifique

Supramolecular Structures

Research on substituted benzoates has led to insights into hydrogen-bonded supramolecular structures. For instance, studies have shown how molecules of similar compounds are linked by hydrogen bonds into chains and frameworks, which can inform the design of new materials and molecular assemblies (Portilla et al., 2007).

Renewable Materials Synthesis

Another application lies in the synthesis of renewable materials. Ethylene and biomass-derived furans can undergo Diels–Alder and dehydrative aromatization reactions to produce biobased terephthalic acid precursors, catalyzed by molecular sieves. This research contributes to the development of sustainable production methods for materials traditionally derived from petrochemical processes (Pacheco et al., 2015).

Heteroarotinoids Synthesis

The synthesis and characterization of heteroarotinoids have been explored for their potential in various pharmacological applications. These compounds show activity in reversing keratinization in vitamin A deficient hamsters, indicating their potential for treating skin disorders and providing insights into the development of new retinoids (Waugh et al., 1985).

Optical Storage and Material Science

In material science, the synthesis of azo polymers and their application in reversible optical storage demonstrate the potential of these materials in data storage technologies. The cooperative motion of polar side groups in these polymers suggests novel ways to enhance the performance of optical storage materials (Meng et al., 1996).

Antimicrobial Activity

Furthermore, the synthesis and antimicrobial evaluation of novel compounds, including those related to Ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate, have been investigated. This research offers valuable insights into the development of new antimicrobial agents, with some compounds displaying significant activity against a range of bacteria and fungi (Ghorab et al., 2017).

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature between 2-8°C , suggesting that it may be sensitive to higher temperatures. Additionally, the compound is described as a yellow crystalline solid , which indicates that it may have specific solubility characteristics that could influence its bioavailability and action.

Propriétés

IUPAC Name |

ethyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-4-21-13(18)10-5-7-11(8-6-10)17-9-12-14(19)22-16(2,3)23-15(12)20/h5-9,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPTVSZNLHVTRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)

![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)

![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)

![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)